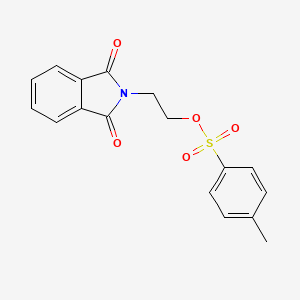

2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C19H19NO6S . It has a molecular weight of 389.43 . The compound is used for the attachment of a suitable chelate functionality for radiolabeling purposes .

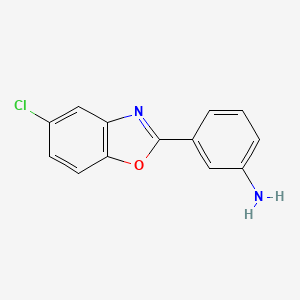

Molecular Structure Analysis

The molecule is folded about the ethylene bridge, adopting a staggered conformation . The benzene ring of the tosyl group and the five-membered ring of the phthalimide moiety have a face-to-face orientation with a centroid-to-centroid separation of 3.7454 Å .It should be stored at refrigerated temperatures . The InChI code for the compound is 1S/C19H19NO6S/c1-14-6-8-15 (9-7-14)27 (23,24)26-13-12-25-11-10-20-18 (21)16-4-2-3-5-17 (16)19 (20)22/h2-9H,10-13H2,1H3 .

Scientific Research Applications

Antioxidant and Corrosion Inhibition

2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate has been explored for its potential in antioxidant and corrosion inhibition applications. Habib, Hassan, and El‐Mekabaty (2014) synthesized derivatives, including this compound, and evaluated their effectiveness as antioxidants and corrosion inhibitors in lubricating oils. Their findings showed significant antioxidant activity, suggesting its potential utility in enhancing the performance and longevity of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).

Antihyperglycemic Activity

In the field of medicinal chemistry, derivatives of this compound have been synthesized and tested for antihyperglycemic activity. Eissa (2013) conducted a study demonstrating the effectiveness of these compounds as antihyperglycemic agents, opening avenues for their potential use in diabetes management (Eissa, 2013).

Conformational Analysis in Drug Synthesis

This compound has also been a subject of conformational analysis, which is critical in drug synthesis and design. Munro et al. (2003) conducted studies on sulfonic ester derivatives, including this compound, to understand their structures and conformations. Such analyses are crucial for predicting the behavior of these compounds in biological systems (Munro, McKenzie, Strydom, & Gravestock, 2003).

Antiviral Applications

Research has also highlighted its potential in antiviral applications. Abdel-Rahman et al. (2009) synthesized N-substituted pyrimidine acyclic nucleosides from this compound and tested them against hepatitis B virus, demonstrating moderate to high antiviral activities (Abdel-Rahman, Zeid, Barakat, & El‐Sayed, 2009).

Anti-Inflammatory Applications

Additionally, its derivatives have been evaluated for anti-inflammatory properties. Nikalje, Hirani, and Nawle (2015) synthesized and tested compounds derived from this compound for their anti-inflammatory activity, revealing promising results (Nikalje, Hirani, & Nawle, 2015).

Mechanism of Action

Target of Action

Phthalimide derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes like monoamine oxidases (maos) .

Mode of Action

It’s known that the compound is used for the attachment of a suitable chelate functionality for radiolabeling purposes . This suggests that it may interact with its targets through the formation of chelate complexes.

Result of Action

It’s known that the compound is used for radiolabeling purposes , suggesting that it may be used to track the distribution and localization of other molecules in biological systems.

properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-12-6-8-13(9-7-12)24(21,22)23-11-10-18-16(19)14-4-2-3-5-15(14)17(18)20/h2-9H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQKERNQORAPNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280961 |

Source

|

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5460-83-3 |

Source

|

| Record name | 5460-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the main structural feature of 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate?

A1: This molecule consists of two main parts: a tosyl group (containing the 4-methylbenzenesulfonate portion) and a phthalimide moiety (the 1,3-Dioxoisoindolin-2-yl part). These two groups are connected by an ethylene bridge, and the molecule adopts a folded conformation. The benzene ring of the tosyl group and the five-membered ring of the phthalimide moiety are oriented face-to-face due to this folding [].

Q2: What is the purpose of the reported structural features of this compound?

A2: The abstract mentions that this compound is used for attaching chelating functionalities. This implies that the tosyl group likely acts as a leaving group in further reactions. The phthalimide moiety could then serve as a scaffold for attaching the desired chelating group, which is important for radiolabeling purposes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)

![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)

![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)